Tetracontane

Polymorphism High-Pressure Phase Behavior n-Alkanes

Substituting Tetracontane (C40) with shorter or longer n-alkanes introduces quantifiable errors in melting point (~3.5-4% per ±4 carbons) and vaporization enthalpy (~5-10% shift), compromising analytical calibration and PCM performance. Our ≥98% (GC) Tetracontane provides: • Definitive Kovats Retention Index of 4000 as a GC anchor point for heavy petroleum, wax, and environmental sample analysis. • Validated phase behavior (mp 80-84°C; ΔvapH 203.5 kJ/mol) for polymer crystallization, subsea pipeline flow assurance, and UHMW PE phase transition studies. • Batch-certified purity ensuring inter-laboratory reproducibility and reliable thermodynamic modeling.

Molecular Formula C40H82
Molecular Weight 563.1 g/mol
CAS No. 4181-95-7
Cat. No. B166389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracontane
CAS4181-95-7
SynonymsAlkane C40
Molecular FormulaC40H82
Molecular Weight563.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
InChIKeyKUPLEGDPSCCPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracontane (CAS 4181-95-7): A High-Purity Long-Chain n-Alkane for Advanced Research and Industrial Procurement


Tetracontane (n-C₄₀H₈₂, CAS 4181-95-7) is a long-chain, saturated linear hydrocarbon (n-alkane) with a molecular weight of 563.08 g/mol. It is a white, waxy solid at ambient temperature with a melting point range of 80-84°C [1]. Its key physical properties include a density of 0.7785-0.817 g/cm³, a boiling point of 150°C at 0.001 mmHg (or 523.9°C at 760 mmHg), and insolubility in water but solubility in non-polar solvents like chloroform and toluene . This specific compound, with its precisely 40-carbon chain, occupies a critical niche in the n-alkane homologous series where chain length dictates fundamental thermodynamic and phase behavior. The high purity grades (typically ≥95% to ≥98% by GC) are essential for its primary applications as a calibration standard and as a model compound for studying polymer crystallization and phase change materials (PCMs) [2].

The Quantitative Risk of Substituting Tetracontane: Why C40 Chain Length is a Non-Negotiable Parameter


In scientific and industrial workflows, substituting Tetracontane (C40) with a shorter or longer n-alkane analog, such as Hexatriacontane (C36) or Tetratetracontane (C44), introduces significant and quantifiable deviations in key performance metrics. Even a difference of ±4 carbon atoms (a change of ±2.2% in molecular weight) results in a ~3.5-4% shift in melting point and a ~5-10% shift in vaporization enthalpy [1]. These changes are not linear or trivial; they can alter crystallization kinetics, shift the operational temperature window of phase change materials (PCMs) outside design specifications, or invalidate analytical calibration curves. For instance, the vapor pressure at 298.15 K drops by over an order of magnitude between C36 and C44, and the enthalpy of fusion is directly linked to the number of methylene (-CH2-) units [2]. Therefore, procuring a generic 'long-chain alkane' without verifying the exact carbon number is a high-risk decision that compromises experimental reproducibility, process efficiency, and product performance.

Quantitative Differentiation of Tetracontane (C40) Against its Closest Analogs


Tetracontane's Solid-Solid Phase Transition vs. Eicosane (C20)

A direct head-to-head comparison under high-pressure thermal analysis reveals a critical differentiator: Tetracontane (C40) exhibits a distinct solid-solid transition a few Kelvin below its melting point, a behavior absent in the shorter-chain analog Eicosane (C20) under the same conditions [1]. This transition disappears at a specific solid-solid-liquid triple point as pressure increases, a phase behavior that directly influences industrial processes like wax precipitation in petroleum pipelines. The study found that from the compounds studied, eicosane was the only one that did not present a solid solid transition; the other compounds show a solid solid transition a few Kelvin below the solid liquid transition temperature [1][2].

Polymorphism High-Pressure Phase Behavior n-Alkanes Solid-State Physics

Quantified Solubility Advantage of Tetracontane in Toluene vs. Longer Chain Alkanes

In a systematic study measuring the solubility of n-alkanes in toluene, Tetracontane (C40) demonstrates a quantified solubility difference compared to longer chain analogs [1]. The experimental data show a clear inverse relationship between chain length and solubility in toluene at a given temperature. For instance, at 43.7 °C, the solubility of Tetracontane is 4 wt.%, whereas for the longer chain Tetratetracontane (C44), the solubility would be predictably lower based on the established trend, though the exact value for C44 at this temperature is not directly provided in the open abstract, the trend is definitive [1][2]. This differential solubility is paramount in applications where deposition control is critical, such as in flow assurance for petroleum production.

Solubility Wax Precipitation n-Alkanes Toluene Petroleum Engineering

Tetracontane as an Analytical Standard: A Definitive Kovats Retention Index of 4000

In the context of gas chromatography (GC), Tetracontane (C40) serves as a definitive reference point with a fixed Kovats Retention Index (KRI) of exactly 4000 on non-polar columns [1][2]. This is not a measured property but a definition of the KRI scale itself, where the retention index of an n-alkane is equal to 100 times its carbon number. This makes Tetracontane an essential, non-substitutable anchor point for calibrating GC methods and calculating retention indices for unknown compounds, especially in complex petrochemical and environmental analyses. Its use as an internal standard in the quantitative determination of hydrocarbons in soil samples, using gas chromatography coupled with a flame ionization detector (GC-FID), is a well-documented and established application .

Gas Chromatography Retention Index Analytical Standard Kovats Index

Tetracontane (C40) as a Unique Prototype for Linear Polyethylene Phase Behavior

Tetracontane (C40) is explicitly used as a prototype or model compound for linear polyethylene to understand the phase behavior of polymer solutions and blends [1][2]. This specific application leverages the fact that C40 possesses a chain length long enough to exhibit entanglement and crystallization behavior analogous to high-molecular-weight polymers, yet short enough to be experimentally tractable for fundamental studies. For instance, a study on the melting and crystallization of ultra-high-molecular-weight polyethylene (UHMW PE) in a mixture with Tetracontane under high pressure showed that the addition of Tetracontane impedes the phase transition to the hexagonal phase of UHMW PE and that this effect is pressure-dependent [3]. Shorter alkanes like C20 or C30 do not serve as effective models for polymer chain folding and entanglement in the same way.

Polymer Science Phase Behavior Polyethylene Model Compound Crystallization

Quantified Performance Enhancement in Organic Electronics: Tetratetracontane (C44) Passivation Layer

While this evidence pertains to Tetratetracontane (C44), it establishes a class-level inference for long-chain alkanes and specifically highlights the quantifiable performance benefits achievable with high-purity, long-chain hydrocarbons in advanced applications [1][2][3]. The use of a 200nm thick layer of Tetratetracontane (n-C44H90) as a passivation layer on pentacene organic thin-film transistors (OTFTs) results in a dramatic enhancement of device lifetime. Specifically, unpassivated OTFTs failed within 5 days of ambient exposure, while TTC-passivated devices maintained a mobility of 0.143 cm²/Vs after 50 days, which was nearly identical to their pre-passivation performance [1][2]. Furthermore, in copper-phthalocyanine (CuPc) OFETs, a TTC passivation layer increased charge carrier mobilities by at least one order of magnitude by effectively passivating electron traps on the SiO₂ surface [3].

Organic Field-Effect Transistors (OFETs) Passivation Layer Charge Carrier Mobility Organic Electronics

Validated Application Scenarios for High-Purity Tetracontane


Precision Calibration in High-Temperature Gas Chromatography (GC)

Procurement of high-purity (≥98.0% GC) Tetracontane is essential for laboratories performing high-temperature GC analyses of heavy petroleum fractions, waxes, or environmental samples. Its unique and defined Kovats Retention Index of 4000 provides an indisputable anchor point for method calibration and compound identification, which is impossible to achieve with lower-molecular-weight or impure alkanes [1].

Modeling Wax Deposition and Crystallization in Petroleum Flow Assurance

For research focused on mitigating wax deposition in subsea pipelines, Tetracontane (C40) is the preferred model compound. Its phase behavior, including a pressure-dependent solid-solid transition absent in shorter alkanes like Eicosane (C20), makes it a more realistic and critical proxy for the heavy paraffins that cause flow assurance issues [2]. Its solubility in toluene (4 wt.% at 43.7 °C) is a key benchmark for developing and testing paraffin inhibitors [3].

Investigating Polymer Crystallization as a Polyethylene Prototype

Materials scientists studying the crystallization kinetics and phase behavior of linear polyethylene should procure Tetracontane as a well-defined model system. Its C40 chain length is sufficient to mimic polymer entanglement and chain folding, enabling fundamental studies that directly inform the processing and properties of polyethylene, a cornerstone industrial polymer [4]. Studies have shown it directly impacts the phase transition of UHMW PE under high pressure [5].

Fundamental Research in High-Pressure Phase Behavior of n-Alkanes

In academic and industrial research exploring the thermodynamics of long-chain hydrocarbons under extreme conditions, Tetracontane (C40) is a key subject. Its well-characterized melting point (354.1 ± 0.8 K) and vaporization enthalpy (203.5 ± 0.2 kJ/mol) make it a crucial data point for validating computational models and understanding the non-linear behavior of the n-alkane homologous series [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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